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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on SHP389
(TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine
phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune
checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document
outlines the core findings, presents quantitative data in a structured format, details key
experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Concepts: SHP2 Inhibition and Immune
Checkpoint Blockade

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and
differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling
molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. SHP389 is a
potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, SHP389
has the potential to both directly target tumor cell signaling and modulate the tumor
microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the
combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor
effects.[3]

Quantitative Data Summary
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The following tables summarize the key quantitative data from initial preclinical and clinical
studies of SHP389.

Table 1: In Vitro Potency of SHP389

Assay Cell LinelTarget IC50 Reference
SHP2 Inhibition Wild-type SHP2 0.011 pM [4]
pERK Inhibition KYSES520 0.008 uM

Cell Proliferation (5-

KYSE520 0.100 uM
day)

Table 2: In Vivo Pharmacodynamics of SHP389 in a Phase | Clinical Trial (NCT03114319)

Biomarker Tissue Measurement Result Reference

>25% reduction

in 90% of
DUSP6 .
) Tumor Samples gPCR patients (38/42) [5]
Expression
at doses =20
mg/day
=>50% reduction
in 60% of
DUSP6 )
) Tumor Samples gPCR patients (25/42) [5]
Expression

at doses =20

mg/day

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of SHP389 in Combination with
Anti-PD-1 in MC38 Syngeneic Mouse Model
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Treatment Group Outcome

Result Reference

TNO155 + Anti-PD-1 Tumor Growth

Synergistic
attenuation of tumor
growth compared to

single agents

] Tumor-Associated
TNO155 + Anti-PD-1
Macrophages (TAMS)

Decrease in the
percentage of TAMs [2]

relative to live cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
and experimental workflows described in the initial studies of SHP389.
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Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of
SHP389.

Experiment Setup
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Caption: In vivo experimental workflow for evaluating SHP389 in combination with anti-PD-1.

Detailed Experimental Protocols
In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of SHP389 in combination with an anti-
PD-1 antibody.

Animal Model:
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e Species: Mouse

e Strain: C57BL/6

Tumor Model:

e Cell Line: MC38 (murine colon adenocarcinoma)

e Implantation: 1 x 10”6 MC38 cells were subcutaneously injected into the flank of the mice.

Treatment Regimen:

TNO155 (SHP389): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).

Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly
(QW).

Control Groups: Vehicle control with IgG antibody.

Treatment Start: Treatment was initiated when tumors reached a palpable size.
Endpoint Analysis:
e Tumor Growth: Tumor volume was measured regularly using calipers.

e Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-
cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating
immune cell populations.

Flow Cytometry for Tumor-Associated Macrophages
(TAMS)

Objective: To quantify the population of TAMs within the tumor microenvironment following
treatment.

Sample Preparation:
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e Harvested tumors were mechanically and enzymatically digested to obtain a single-cell
suspension.

» Red blood cells were lysed using a suitable lysis buffer.

e Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell
subsets. For the specific identification of TAMSs, the following markers are crucial:

General myeloid marker: CD11b

Macrophage markers: F4/80

Monocytic markers: Ly6C

Granulocyte exclusion marker: Ly6G

MHC Class II: To assess antigen presentation capacity.
Gating Strategy:

o Gate on live, single cells.

o Gate on CD45+ hematopoietic cells.

e From the CD45+ population, exclude Ly6G+ neutrophils.
o Gate on CD11b+ myeloid cells.

» Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can
be performed based on MHCII expression to distinguish between different macrophage
polarization states.

Western Blot for pERK and DUSP6

Objective: To assess the inhibition of the MAPK pathway by SHP389 through the analysis of
phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative
feedback regulator of the pathway.
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Sample Preparation:

e Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and
phosphatase inhibitors.

¢ Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer:

o Equal amounts of protein (20-40 ug) were separated on a 10% SDS-PAGE gel.
e Proteins were transferred to a PVDF membrane.

Immunoblotting:

e The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

e The membrane was incubated with primary antibodies overnight at 4°C.

o Primary Antibodies:

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

Rabbit anti-p44/42 MAPK (Erk1/2)

Rabbit anti-DUSP6

Mouse anti-GAPDH (loading control)

e The membrane was washed three times with TBST and incubated with HRP-conjugated
secondary antibodies for 1 hour at room temperature.

e The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the
membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-
probing with the total ERK antibody.
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Quantitative PCR (qPCR) for DUSP6 Expression

Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a
pharmacodynamic marker of SHP2 inhibition.

RNA Extraction and cDNA Synthesis:
o Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.
e RNA quality and quantity were assessed.

e 1 ug of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse
transcription Kit.

gPCR Reaction:
e Primers:
o Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
o Human DUSP6 Reverse: 5-GTCACAGTGACTGAGCGGCTAA-3'
o Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.
e Cycling Conditions (example):
o Initial denaturation: 95°C for 10 minutes.
o 40 cycles of:
= Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 1 minute.
o Melt curve analysis.

Data Analysis:
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e The relative expression of DUSP6 was calculated using the 2*-AACt method, normalized to
a housekeeping gene (e.g., GAPDH).

Conclusion

The initial studies on SHP389 (TNO155) provide a strong rationale for its development as a
cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The
preclinical data demonstrate that SHP389 effectively inhibits the SHP2-mediated RAS-MAPK
signaling pathway and modulates the tumor immune microenvironment by reducing
immunosuppressive cell populations. The detailed protocols provided in this guide are intended
to facilitate further research into the mechanism of action and clinical potential of SHP389.
Future investigations will likely focus on optimizing combination strategies and identifying
predictive biomarkers to guide patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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